h-d-Lys(boc)-ome.hcl
Overview
Description
H-d-Lys(boc)-ome.hcl is a useful research compound. Its molecular formula is C12H25ClN2O4 and its molecular weight is 296.79. The purity is usually 95%.
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Scientific Research Applications
Biodegradable Surfactant for DNA Delivery Systems
- Research Focus : The lysine-based surfactant hexadecyl lysinate (HL) was developed for hydrophobic ion pairing with DNA, facilitating its incorporation into lipophilic delivery systems like self-emulsifying drug delivery systems (SEDDS). This approach is important for transfection studies in cells.
- Key Findings : HL showed high biodegradability, non-toxicity, and efficient DNA complex formation, making it a promising tool for drug delivery and gene therapy applications (Wolf et al., 2020).
Protease-Catalyzed Oligomerization of l-Lysine
- Research Focus : Exploring the oligomerization of Ne-protected l-lys monomers, where Ne-groups include tert-butoxycarbonyl (Boc), for producing oligopeptide side-chains with specific characteristics.
- Key Findings : The study reveals how different protective groups influence the enzymatic process, contributing to advancements in peptide synthesis and pharmaceutical development (Qin et al., 2014).
Synthesis of Peptide Intermediates
- Research Focus : Developing Nϵ-t-Butoxycarbonyl-L-lysine and its derivatives for synthesizing peptides with high corticotropic activity.
- Key Findings : The study showcases the versatility of these compounds in peptide synthesis, highlighting their significance in producing medically relevant peptides (Schwyzer & Rittel, 1961).
Fluorescent Probes for Biological Applications
- Research Focus : Developing BODIPY-based fluorescent probes using lysine derivatives for detecting hydrogen sulfide in cellular environments, particularly in lysosomes.
- Key Findings : These probes demonstrated high sensitivity and selectivity, essential for understanding cellular processes and developing diagnostic tools (Yue et al., 2021).
Cardioprotective Applications
- Research Focus : Investigating the cardioprotective properties of a novel tetrapeptide derivative containing lysine in models of myocardial necrosis.
- Key Findings : The peptide showed significant protective effects against myocardial injury, indicating potential for therapeutic applications (Manikandan et al., 2002).
Safety and Hazards
While specific safety and hazard information for “h-d-Lys(boc)-ome.hcl” is not provided in the search results, general safety measures for handling chemicals should always be followed. This includes moving to fresh air if breathed in, washing off with soap and plenty of water in case of skin contact, and flushing eyes with water as a precaution in case of eye contact .
Properties
IUPAC Name |
methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692806 | |
Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66494-53-9 | |
Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.